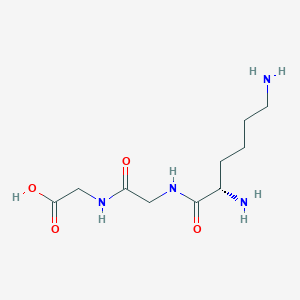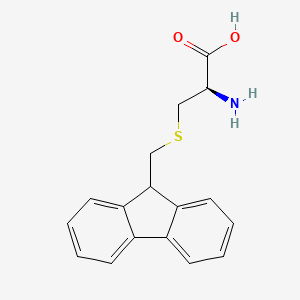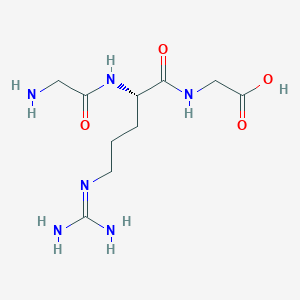
hexahydro-1H-pyrrolizine-7a-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-1H-pyrrolizine-7a-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolizidine family, which is known for its presence in various alkaloids that exhibit significant biological activities, including hepatotoxic, neurotoxic, and cytotoxic effects .
Mechanism of Action
- Pyrrolizidine alkaloids are known for their hepatotoxic, neurotoxic, genotoxic, and cytotoxic effects . Therefore, we can infer that hexahydro-1H-pyrrolizine-7a-carboxylic acid may exert similar effects through its interactions with specific targets.
- Pyrrolizidine alkaloids are known to interfere with liver metabolism, DNA synthesis, and cell cycle progression . Thus, this compound might impact similar pathways.
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Hexahydro-1H-pyrrolizine-7a-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glycosidase enzymes, which are crucial for carbohydrate metabolism . The nature of these interactions often involves the inhibition of enzyme activity, leading to alterations in metabolic pathways. Additionally, this compound can form complexes with proteins, affecting their structure and function.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, which is involved in cell growth and differentiation . Changes in gene expression induced by this compound can lead to alterations in cellular processes such as apoptosis and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with glycosidase enzymes results in the inhibition of their activity, affecting carbohydrate metabolism . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in cumulative effects on cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in carbohydrate and lipid metabolism. For example, its inhibition of glycosidase enzymes affects the breakdown of carbohydrates, leading to changes in metabolic flux and metabolite levels . The compound’s influence on metabolic pathways can have significant implications for energy production and storage.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can affect its activity and function. For instance, its accumulation in the liver can lead to hepatotoxic effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in the nucleus, for example, can influence gene expression by interacting with transcription factors. Similarly, its localization in the mitochondria can affect cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexahydro-1H-pyrrolizine-7a-carboxylic acid can be synthesized through two primary methods: synthesis from pyrrolidine derivatives and cyclization of acyclic precursors . One common synthetic route involves the Dieckmann reaction, where pyrrolidine undergoes cyclization to form the desired pyrrolizidine structure . Another method includes the cyclization of acyclic precursors, which can be achieved through various cyclization reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of protecting groups, such as N-tosyl, and subsequent removal steps are common in industrial settings to facilitate the synthesis .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1H-pyrrolizine-7a-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Hexahydro-1H-pyrrolizine-7a-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Hexahydro-1H-pyrrolizine-7a-carboxylic acid can be compared with other similar compounds, such as:
Hexahydro-1H-pyrrolizine-7a-carbonitrile: This compound has a similar structure but contains a nitrile group instead of a carboxylic acid group.
1H-Pyrrolizine-1-methanol, hexahydro-7-hydroxy-: This compound has a hydroxyl group at the 7-position, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .
Properties
IUPAC Name |
1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7(11)8-3-1-5-9(8)6-2-4-8/h1-6H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHYWADURMRPON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445617 |
Source


|
| Record name | Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412283-63-7 |
Source


|
| Record name | Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![{2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B1337724.png)

![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B1337730.png)



